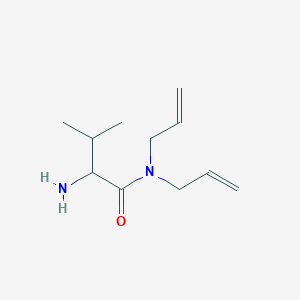
1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 3-methoxypyridine with a cyclopropanating agent such as diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Comparison: 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine is unique due to the position of the methoxy group on the pyridine ring and the presence of the cyclopropane ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the methoxy group can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-(3-methoxypyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-7-3-2-6-11-8(7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
InChIキー |
PAEVIEAPDLBXMF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC=C1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)




![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)



![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

